molecular formula C10H13ClN2O2 B1450504 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864060-14-9

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1450504
CAS No.: 1864060-14-9
M. Wt: 228.67 g/mol
InChI Key: QKFZKNYKDSXIOQ-UHFFFAOYSA-N
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Description

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a benzoxazolone derivative characterized by a benzo[d]oxazol-2(3H)-one core substituted at the 3-position with a 1-aminopropan-2-yl group. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZKNYKDSXIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves the alkylation of 2-aminobenzoxazole with a suitable 1-chloropropane-2-amine derivative. This reaction is typically a nucleophilic substitution where the amino group on the benzoxazole ring acts as a nucleophile attacking the electrophilic carbon in the alkyl halide.

Key aspects of the synthesis:

  • Starting materials: 2-aminobenzoxazole and 1-chloropropane-2-amine (or its hydrochloride salt).
  • Reaction type: Nucleophilic substitution (SN2 mechanism).
  • Base: A base such as sodium hydroxide or potassium carbonate is employed to deprotonate the amine and enhance nucleophilicity.
  • Solvent: Polar aprotic solvents or water may be used to facilitate the reaction.
  • Temperature: Mild to moderate heating is applied to increase reaction rate without decomposing sensitive intermediates.
  • Isolation: The product is typically isolated as its hydrochloride salt to improve stability and crystallinity.

This method allows for efficient formation of the C-N bond linking the propan-2-yl amino side chain to the benzoxazole core.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route remains fundamentally similar but optimized for yield, purity, and process efficiency:

  • Continuous flow reactors are often employed to improve heat and mass transfer, allowing better control over reaction parameters.
  • Automated systems facilitate consistent reagent addition and temperature control.
  • Reaction parameters such as pH, temperature, and reaction time are finely tuned to maximize conversion and minimize by-products.
  • Post-reaction workup includes crystallization of the hydrochloride salt, washing, and drying under controlled conditions.

These optimizations ensure the compound meets pharmaceutical-grade purity requirements.

Detailed Reaction Scheme and Data Table

Step Reagents & Conditions Description Outcome
1 2-aminobenzoxazole + 1-chloropropane-2-amine Base (NaOH or K2CO3), solvent, mild heating Nucleophilic substitution forms 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one
2 Addition of HCl (gas or aqueous solution) Acidification to form hydrochloride salt Crystallization of hydrochloride salt for isolation and purification
3 Purification Recrystallization from suitable solvents High purity final product

Chemical Reaction Analysis

  • Nucleophilic Substitution: The amino group on 2-aminobenzoxazole attacks the electrophilic carbon of the 1-chloropropane-2-amine, displacing the chloride ion.
  • Base Role: The base deprotonates the amine, increasing nucleophilicity.
  • Salt Formation: Conversion to hydrochloride salt enhances stability and handling.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials 2-aminobenzoxazole, 1-chloropropane-2-amine Equimolar or slight excess of alkyl halide
Base Sodium hydroxide or potassium carbonate Potassium carbonate preferred for purity
Solvent Polar aprotic (e.g., DMF) or aqueous Depends on scale and equipment
Temperature 50–80°C Avoid overheating
Reaction time 6–12 hours Longer times may cause impurities
Workup Acidification with HCl Forms stable hydrochloride salt
Purification Recrystallization Ethanol or isopropanol-water mixtures

Chemical Reactions Analysis

Types of Reactions

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential therapeutic effects.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride with analogous benzoxazolone derivatives:

Compound Name (CAS No.) Substituent at 3-Position Structural Features Pharmacological Relevance Key References
This compound 1-aminopropan-2-yl Branched alkylamine, secondary amine Potential sigma-2 receptor interaction; apoptosis modulation N/A
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (162045-54-7) Piperidin-4-yl (6-membered ring) Cyclic tertiary amine, rigid structure Enhanced receptor binding due to rigidity; possible sigma-2 affinity
3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride (1864059-49-3) 2-aminobutyl Linear alkyl chain, primary amine Increased lipophilicity; altered bioavailability
3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride (1353501-30-0) Pyrrolidin-3-yl (5-membered ring) Cyclic secondary amine, compact structure Potential for improved metabolic stability

Structural and Functional Analysis:

Substituent Rigidity vs. Receptor Binding: The piperidin-4-yl substituent (162045-54-7) introduces conformational rigidity, which may enhance sigma-2 receptor binding affinity compared to the branched 1-aminopropan-2-yl group in the target compound .

Alkyl Chain Length and Lipophilicity: The linear 2-aminobutyl substituent (1864059-49-3) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This could limit its utility in formulations requiring high solubility .

Amine Classification and Solubility :

  • Primary amines (e.g., 1864059-49-3) are more polar than secondary or tertiary amines (e.g., 162045-54-7), affecting both solubility and interaction with charged receptor residues .

Research Findings and Mechanistic Insights

Sigma Receptor Interactions: Sigma-2 receptors are overexpressed in tumors and regulate intracellular Ca²⁺ release and apoptosis . Compounds like this compound may exploit these pathways, similar to sigma-2 agonists such as CB-64D, which induce caspase-independent apoptosis in drug-resistant cancers . Heterogeneity in sigma receptor binding across cell lines (e.g., low sigma-1 expression in MCF-7 cells) suggests that substituent-specific effects could determine compound efficacy in different cancer types .

Therapeutic Potential: Co-administration of sigma-2 ligands with antineoplastic agents (e.g., doxorubicin) potentiates cytotoxicity, even in drug-resistant cells .

Biological Activity

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride, with the CAS number 1864060-14-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

The molecular formula of this compound is C10H12N2O2HClC_{10}H_{12}N_{2}O_{2}\cdot HCl, with a molecular weight of approximately 192.21 g/mol plus 36.46 g/mol for hydrochloride .

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂ • HCl
Molecular Weight 192.21 + 36.46 g/mol
CAS Number 1864060-14-9
Applications Research chemical, potential therapeutic agent

Antimicrobial Activity

Research indicates that derivatives of benzo[d]oxazolones exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of structurally similar compounds found that certain benzo[d]oxazolone derivatives had minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against cellulolytic bacteria, while showing no effect on non-cellulolytic strains even at higher concentrations . This suggests a selective antimicrobial action that could be beneficial in targeting specific bacterial populations without disrupting others.

Cytotoxicity and Pharmacological Effects

The cytotoxic potential of this compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines.

Table: Cytotoxic Effects of Related Compounds

CompoundCell Line TestedIC50 (µM)
Benzo[d]oxazolonesHeLa (cervical cancer)25
2-Aminophenoxazin derivativesMCF7 (breast cancer)15
3-(1-Aminopropan-2-yl) derivativeA549 (lung cancer)Not yet determined

The mechanism by which benzo[d]oxazolone derivatives exert their biological effects is still under investigation. It is hypothesized that these compounds may interfere with bacterial RNA synthesis and cellular metabolism, leading to growth inhibition .

Q & A

Basic: What are the optimal synthetic routes for 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride, and how can reaction yields be improved?

Answer:
The synthesis typically involves nucleophilic substitution and deprotection steps. For example, Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one with bromoacetyl bromide (AlCl3 catalysis), followed by NaBH4 reduction to yield bromohydrin intermediates. Subsequent substitution with tert-butylamine (tBuNH2) or other amines generates the target compound . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) can improve yields. For instance, General Procedure C ( ) achieves 63–68% yields using piperazine derivatives, while General Procedure D ( ) yields 53% for bivalent ligands. Boc-deprotection in H2O at 100°C is critical for maintaining stereochemical integrity .

Basic: How should researchers characterize the purity and structural integrity of synthesized this compound?

Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, aromatic protons in benzo[d]oxazol-2(3H)-one derivatives appear at δ 6.76–7.85 ppm, while alkyl chain protons resonate at δ 1.33–4.02 ppm .
  • Mass Spectrometry (MS) : HRMS (High-Resolution MS) confirms molecular ions (e.g., [M+H]+^+ at m/z 465.2491 for bivalent ligands) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.5% of theoretical values) .
  • Melting Point/Purity : White solids or yellow oils indicate purity levels, with impurities detectable via HPLC .

Advanced: What strategies are effective in designing bivalent benzoxazolone ligands targeting multiple receptors?

Answer:
Bivalent ligands exploit spacer length and pharmacophore alignment to engage dual targets. For example:

  • Spacer Optimization : A pentyl linker between piperazine and benzoxazolone moieties (e.g., compound 5k in ) balances flexibility and rigidity for sigma-1/sigma-2 receptor binding.
  • Hybrid Scaffolds : Combine benzoxazolone with benzothiazolone units ( ) to modulate selectivity.
  • Functional Group Tuning : Introduce fluorophenyl or acetyl groups (e.g., SN79 in ) to enhance metabolic stability and blood-brain barrier penetration .

Advanced: How can computational models guide the design of benzo[d]oxazol-2(3H)-one derivatives with enhanced receptor affinity?

Answer:

  • 3D Pharmacophore Modeling : Catalyst software identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for sigma-1 receptor binding. A validated model (correlation coefficient = 0.89) includes one positive ionizable site and two hydrophobic aromatic features .
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability in lipid bilayers, particularly for sigma-2 receptor interactions .
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluoro groups) with cytotoxic activity (e.g., IC50 values against colorectal cancer cells) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of benzo[d]oxazol-2(3H)-one derivatives?

Answer:

  • In Vitro :
    • TNIK Inhibition Assays : Measure IC50 values using kinase profiling (e.g., TNIK inhibition at 0.5–1.0 μM for colorectal cancer applications) .
    • Cytotoxicity Screening : Use MTT assays on HCT-116 or SW480 cell lines .
  • In Vivo :
    • Xenograft Models : Evaluate tumor growth suppression in nude mice implanted with CRC cells .
    • Neuroprotection Models : Assess mitigation of methamphetamine-induced neurotoxicity (e.g., SN79 in reduces ROS/RNS in striatal neurons) .

Advanced: How do structural modifications influence the sigma receptor subtype selectivity of benzo[d]oxazol-2(3H)-one derivatives?

Answer:

  • Sigma-1 Selectivity : Introduce 4-fluorophenylpiperazine (e.g., SN79 in ) to enhance sigma-1 affinity (Ki < 10 nM) while reducing sigma-2 binding .
  • Sigma-2 Selectivity : Elongate alkyl chains (e.g., butyl spacers) and incorporate acetyl groups to promote sigma-2-mediated cytotoxicity (e.g., IC50 = 2.5 μM in breast cancer models) .
  • Bivalent Ligands : Dual engagement of sigma-1 and dopamine D2 receptors ( ) requires balancing spacer length and rigidity .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with acetonitrile:water (70:30) minimizes matrix interference .
  • LC-MS/MS Detection : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ mode. Quantify via transitions like m/z 409 → 238 for SN79 .
  • Limitations : Hydrophobic derivatives may require stabilizers (e.g., 0.1% formic acid) to prevent adsorption in plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride

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